molecular formula C33H52O5 B1678272 Pachymic acid CAS No. 29070-92-6

Pachymic acid

Cat. No.: B1678272
CAS No.: 29070-92-6
M. Wt: 528.8 g/mol
InChI Key: VDYCLYGKCGVBHN-DRCQUEPLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Biosynthesis Pachymic acid (C₃₃H₅₂O₅) is a lanostane-type triterpenoid derived from the medicinal fungus Wolfiporia cocos (茯苓). Its structure features a lanosterol backbone modified by an O-acetyl group at the 3-C position, a critical modification attributed to the enzyme encoded by unigene 12366_All, likely a salutaridinol 7-O-acetyltransferase . This acetylation occurs predominantly during the mycelial growth stage, correlating with higher this compound production in mycelia compared to sclerotia .

Pharmacological Properties
this compound exhibits diverse bioactivities:

  • Anti-inflammatory and anti-fibrotic effects: Inhibits NLRP3 inflammasome, TGF-β1, and ERS-related proteins (BIP, CHOP) .
  • Metabolic regulation: Enhances brown/beige adipocyte differentiation, upregulates Ucp1, Pgc-1α, and Prdm16, and suppresses lipogenic genes (Srebp1c, Acc) .
  • Neuroactive properties: Promotes serotonin release, aiding in insomnia and cognitive function .
  • Enzyme inhibition: Acts as an α-glucosidase and acetylcholinesterase (AChE) inhibitor, with distinct binding sites on AChE compared to other triterpenoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pachymic acid can be synthesized through various chemical reactions involving lanostane derivatives. The synthesis typically involves multiple steps, including oxidation, reduction, and esterification reactions. Specific reagents and catalysts are used to facilitate these reactions, ensuring the desired structural modifications are achieved .

Industrial Production Methods

Industrial production of this compound primarily relies on the extraction from the sclerotium of Wolfiporia cocos. The extraction process involves drying and pulverizing the sclerotium, followed by solvent extraction using organic solvents such as ethanol or methanol. The crude extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Pachymic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yields .

Major Products Formed

The major products formed from the chemical reactions of this compound include various derivatives with enhanced pharmacological properties. These derivatives are often evaluated for their potential use in medicinal applications, such as anticancer and anti-inflammatory agents .

Scientific Research Applications

Anticancer Properties

Pachymic acid exhibits notable anticancer effects across various cancer types through multiple mechanisms:

  • Pancreatic Cancer : Studies have demonstrated that this compound inhibits growth and induces apoptosis in pancreatic cancer cells, particularly in gemcitabine-resistant cell lines. The mechanism involves the activation of endoplasmic reticulum stress pathways, leading to increased apoptosis markers such as cleaved PARP and caspases . In vivo studies using xenograft models have shown that this compound significantly suppresses tumor growth without toxicity .
  • Gastric Cancer : Research indicates that this compound can inhibit the proliferation of gastric cancer cells by inducing cell cycle arrest and apoptosis. It activates reactive oxygen species-dependent pathways and downregulates key survival proteins, demonstrating its potential as a therapeutic agent for gastric cancer .
  • Liver Cancer : In hepatocellular carcinoma models, this compound has been shown to inhibit cell growth and metastatic potential. It affects cellular signaling pathways that regulate invasion and metastasis, indicating its role as an anti-tumor agent .
  • Other Cancers : Additional studies have reported this compound's effectiveness against various cancers, including lung cancer, bladder cancer, and breast cancer. It regulates apoptosis-related proteins and enhances ROS production, contributing to its cytotoxic effects in these cancer types .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been shown to reduce inflammation in various models by inhibiting the production of pro-inflammatory cytokines and modulating immune responses. This makes it a potential candidate for treating inflammatory diseases.

Other Pharmacological Applications

Beyond its anticancer and anti-inflammatory effects, this compound has been studied for several other therapeutic applications:

  • Sedative Effects : Traditionally used in Asian medicine, this compound has sedative-hypnotic properties that may be beneficial for anxiety and sleep disorders .
  • Antibacterial Activity : Research indicates that this compound possesses antibacterial properties against various pathogens, suggesting potential applications in treating infections .
  • Antioxidant Activity : The compound's ability to scavenge free radicals contributes to its overall health benefits, including protective effects against oxidative stress-related diseases .

Summary of Research Findings

The following table summarizes key findings from recent studies on the applications of this compound:

Cancer Type Mechanism of Action Study Reference
Pancreatic CancerInduces apoptosis via ER stress activation ,
Gastric CancerInhibits proliferation; induces cell cycle arrest ,
Liver CancerInhibits growth; reduces metastatic potential ,
Lung CancerRegulates apoptosis; enhances ROS production
Bladder CancerActivates caspases; modulates Bcl-2 family proteins
Breast CancerInduces mitochondrial apoptosis; affects glycolysis

Mechanism of Action

Pachymic acid exerts its effects through various molecular targets and pathways. It is known to inhibit the Epstein–Barr virus and snake venom phospholipase A2. The antitumor properties of this compound are attributed to its cytotoxic effects on tumor cells, leading to reduced viability and proliferation. The compound also modulates several signaling pathways, including the PI3K/Akt and AMPK pathways, which play crucial roles in cell survival, apoptosis, and autophagy .

Comparison with Similar Compounds

Structural Differences

Pachymic acid belongs to the lanostane triterpenoid family, sharing a tetracyclic skeleton with compounds like tumulosic acid, dehydroeburicoic acid, and polyporenic acid C. Key structural variations include:

Compound Key Structural Features Molecular Formula
This compound 3-C O-acetylated lanostane C₃₃H₅₂O₅
Dehydrothis compound Dehydrogenation at C-24 C₃₃H₅₀O₅
Tumulosic acid Lack of acetyl group; hydroxylation at C-16 C₃₁H₅₀O₄
Polyporenic acid C Double bond at C-8; hydroxylation at C-15 C₃₁H₄₈O₄
Dehydrotrametenolic acid Δ⁷,⁹(11) double bonds; carboxyl group at C-21 C₃₁H₄₆O₄

Sources:

Pharmacological Activities

Compound Key Activities Mechanism/Targets
This compound Anti-fibrotic, anti-diabetic, neuroprotective NLRP3, TGF-β1, α-glucosidase, AChE
Tumulosic acid Anti-inflammatory COX-2 inhibition
Polyporenic acid C Dual AChE inhibition (active and peripheral sites) Binds both catalytic and anion sites of AChE
Dehydrotrametenolic acid Antioxidant, anti-aging ROS scavenging, collagen synthesis
Dehydroeburicoic acid Anti-tumor, anti-diabetic Apoptosis induction, AMPK activation

Content Variation in Tissues and Species

This compound content varies significantly across Wolfiporia cocos tissues and processing methods:

Tissue/Processing Method This compound Content (μg/g) Comparative Notes
Mycelia 120–150 μg/g Higher than sclerotia due to active biosynthesis
Sclerotia (white poria) 80–100 μg/g Reduced by 30% in peeled sclerotia
Commercial samples 50–200 μg/g Region-dependent; Anhui samples show highest purity

Other compounds:

  • Dehydrotumulosic acid : 60–90 μg/g in sclerotia .
  • Polyporenic acid C: 15–30 μg/g in ethanol extracts .

Biological Activity

Pachymic acid (PA), a triterpenoid compound derived from the medicinal fungus Poria cocos, has garnered significant attention in recent years due to its diverse biological activities, particularly its anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on different cancer types, and potential therapeutic applications.

This compound exhibits its biological effects primarily through the following mechanisms:

  • Induction of Apoptosis : PA has been shown to induce apoptosis in various cancer cell lines by activating endoplasmic reticulum (ER) stress pathways. This is evidenced by increased expression of ER stress markers such as XBP-1s, ATF4, and CHOP in treated cells .
  • Cell Cycle Arrest : Studies indicate that PA can inhibit cell cycle progression in several cancer types, leading to reduced proliferation rates .
  • Mitochondrial Dysfunction : PA treatment has been associated with mitochondrial dysfunction, characterized by changes in mitochondrial membrane potential and increased reactive oxygen species (ROS) production, which contribute to apoptosis .
  • Autophagy Induction : Recent findings suggest that PA may also induce autophagy, further complicating its role in cancer cell fate .

Anticancer Activity

This compound's anticancer effects have been extensively studied across various cancer types:

Cancer Type Effects of this compound References
Pancreatic Cancer Induces apoptosis and inhibits growth in gemcitabine-resistant cells; activates ER stress pathways. ,
Cervical Cancer Decreases cell viability; induces ER stress and mitochondrial dysfunction; activates AMPK pathway.
Liver Cancer Inhibits cell growth and metastatic potential in HepG2 and Huh7 cells.
Gastric Cancer Promotes ferroptosis and inhibits progression by suppressing the PDGFRB-mediated PI3K/Akt pathway.
Breast Cancer Induces apoptosis via ROS production and mitochondrial pathways; downregulates anti-apoptotic proteins Bcl-2. ,

1. Pancreatic Cancer

A study demonstrated that this compound effectively inhibited the growth of pancreatic cancer cells (PANC-1 and MIA PaCa-2) both in vitro and in vivo. The mechanism involved the induction of ER stress leading to apoptosis, confirmed by increased levels of cleaved PARP and caspase-3 .

2. Cervical Cancer

In cervical cancer models, treatment with this compound resulted in significant decreases in cell viability and induced apoptosis through mitochondrial dysfunction and ER stress activation . The study noted that doses as low as 80 μM for 72 hours were effective without affecting normal human cells.

3. Liver Cancer

Research indicated that PA inhibited growth in liver cancer cell lines (HepG2 and Huh7), showcasing its potential for treating hepatic malignancies .

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating and quantifying pachymic acid from natural sources like Poria cocos?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol or ethanol) followed by chromatographic techniques like HPLC or TLC for purification. Quantitative analysis often employs UV-Vis spectroscopy or LC-MS, validated against reference standards. For comparative studies across regions, ANOVA and t-tests are used to assess variability in this compound content, while multivariate analyses (e.g., PLS-DA) integrate FT-IR spectral data to classify samples .

Q. How are in vitro cytotoxicity assays designed to evaluate this compound’s anti-cancer effects?

  • Methodological Answer : Standard protocols involve treating cancer cell lines (e.g., lung cancer A549 or bladder cancer cells) with this compound at varying concentrations (e.g., 0–160 µM) over 24–72 hours. Viability is measured via MTT or CCK-8 assays. Apoptosis is confirmed using annexin V/PI staining and caspase activation assays. Dose-response curves and IC50 values are calculated using software like GraphPad Prism .

Q. What are the recommended solubility and storage conditions for this compound in laboratory settings?

  • Methodological Answer : this compound is soluble in DMSO or ethanol, with stock solutions prepared at 10 mM (e.g., 1 mg in 0.1891 mL DMSO). Store at -20°C in airtight containers, avoiding repeated freeze-thaw cycles to maintain stability. Purity (≥98%) should be verified via HPLC before use .

Advanced Research Questions

Q. How can network pharmacology and molecular docking elucidate this compound’s multi-target mechanisms against diseases like bladder cancer and COVID-19?

  • Methodological Answer :

Target Identification : Use databases like GeneCards or DisGeNET to identify disease-associated genes (e.g., 1150 DEGs for bladder cancer/COVID-19).

Network Construction : Tools like Cytoscape map interactions between this compound’s targets and disease pathways.

Molecular Docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to proteins like CCL2, THBS1, or MMP1.

Enrichment Analysis : GO and KEGG pathways (via R packages like ClusterProfiler) reveal biological processes (e.g., ROS-dependent JNK activation) .

Q. What statistical approaches resolve contradictions in this compound’s efficacy across different experimental models?

  • Methodological Answer : Meta-analyses or sensitivity analyses can address variability. For example:

  • Use random-effects models to account for heterogeneity in IC50 values (e.g., lung vs. bladder cancer studies).
  • Apply principal component analysis (PCA) to FT-IR or metabolomic data to identify confounding factors (e.g., extraction methods or regional variations in Poria cocos samples) .

Q. How do ROS-mediated pathways (e.g., JNK/ER stress) contribute to this compound-induced apoptosis, and how are these pathways experimentally validated?

  • Methodological Answer :

  • ROS Detection : Use fluorescent probes (e.g., DCFH-DA) to quantify intracellular ROS levels.
  • Pathway Inhibition : Treat cells with ROS scavengers (e.g., NAC) or JNK inhibitors (e.g., SP600125) to confirm dependency.
  • Western Blotting : Assess phosphorylation of JNK, cleavage of caspases (e.g., caspase-3/-9), and ER stress markers (e.g., CHOP, GRP78) .

Q. What strategies optimize this compound’s bioavailability and efficacy in preclinical in vivo models?

  • Methodological Answer :

  • Formulation : Use liposomal encapsulation or nanoparticles to enhance solubility.
  • Dosing Regimens : Test intraperitoneal (30–60 mg/kg) or oral administration in xenograft models, monitoring tumor volume via caliper measurements.
  • PK/PD Studies : LC-MS/MS quantifies plasma concentrations, while immunohistochemistry validates target modulation (e.g., Akt/ERK phosphorylation) .

Q. Methodological Considerations for Experimental Design

Q. How to integrate multi-omics data (transcriptomics, proteomics) to map this compound’s systemic effects?

  • Methodological Answer :

  • Transcriptomics : RNA-seq identifies DEGs post-treatment, validated via qPCR.
  • Proteomics : TMT labeling and LC-MS/MS quantify protein expression changes.
  • Data Integration : Tools like STRING or Metascape link omics layers to pathways (e.g., PI3K/Akt/mTOR) .

Q. What are the ethical and practical criteria (e.g., FINER framework) for designing clinical trials involving this compound derivatives?

  • Methodological Answer : Apply the FINER criteria:

  • Feasibility : Ensure adequate sample size and funding.
  • Novelty : Focus on understudied cancers (e.g., gastric or osteosarcoma).
  • Ethical Compliance : Obtain IRB approval and informed consent for human tissue use .

Tables for Key Data Synthesis

Experimental Model Key Parameters Outcome Reference
A549 Lung Cancer Cells0–160 µM, 24–72 hIC50 = 45 µM; ROS/JNK activation
Bladder Cancer Xenograft60 mg/kg, 3 weeksTumor volume ↓40%
Poria cocos SamplesANOVA, PLS-DARegional variability in content

Properties

IUPAC Name

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3-acetyloxy-16-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H52O5/c1-19(2)20(3)10-11-22(29(36)37)28-25(35)18-33(9)24-12-13-26-30(5,6)27(38-21(4)34)15-16-31(26,7)23(24)14-17-32(28,33)8/h19,22,25-28,35H,3,10-18H2,1-2,4-9H3,(H,36,37)/t22-,25-,26+,27+,28+,31-,32-,33+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDYCLYGKCGVBHN-DRCQUEPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)OC(=O)C)C)C)C)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H52O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29070-92-6
Record name Pachymic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29070-92-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pachymic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029070926
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PACHYMIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2FCK16QAH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pachymic acid
Reactant of Route 2
Pachymic acid
Reactant of Route 3
Pachymic acid
Reactant of Route 4
Pachymic acid
Reactant of Route 5
Pachymic acid
Reactant of Route 6
Pachymic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.